N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

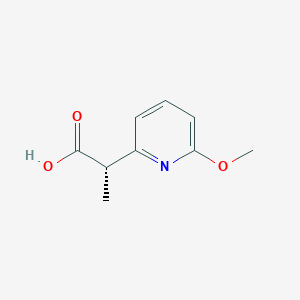

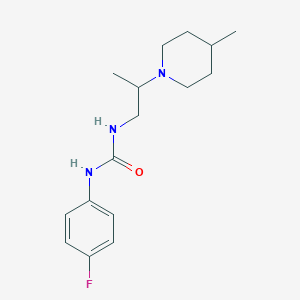

N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as 4OC-MAR, is a synthetic compound that belongs to the class of designer drugs. It is structurally similar to other research chemicals such as benzofuran derivatives and cathinones. The chemical formula of 4OC-MAR is C17H14N2O3.

科学研究应用

Comprehensive Analysis of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide Applications

The compound “N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide” has a variety of applications in scientific research. Below is a detailed analysis focusing on unique applications across different fields.

Cancer Research

Targeting HER-2 Overexpressed Breast Cancer Cells: This compound has been evaluated for its efficacy against the HER-2 overexpressed breast cancer cell line SKBr-3. Derivatives of this compound have shown activity with IC50 values ranging from 17.44 ± 0.01 µM to 53.29 ± 0.33 µM, indicating potential as a therapeutic agent .

Pharmacology

Thiosemicarbazones Derivative: As a thiosemicarbazone derivative, it is part of a class of pharmacophores known for a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor activities .

Material Science

Food Contact Materials: Related compounds have been assessed for safety in food contact materials. The European Food Safety Authority (EFSA) has concluded that similar substances, when used as comonomers in siloxane modified polycarbonate, pose no safety concern for consumers .

Biochemistry

Enzyme Inhibition: Compounds with similar structures have been isolated from seaweed and shown to inhibit key enzymes like glucose 6-phosphate dehydrogenase, which is crucial in the formation of NADPH .

Molecular Biology

DNA Degradation: In the context of cancer research, certain derivatives of this compound have been found to inhibit cellular proliferation via DNA degradation, which is a significant mechanism of action for potential cancer treatments .

作用机制

Target of Action

Similar compounds such as j147, a curcumin derivative, have been reported to have potent neurogenic and neuroprotective effects . Another compound, AMBMP, has been found to target tubulin .

Mode of Action

Similar compounds like apocynin, an inhibitor of nadph oxidase, prevent the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Biochemical Pathways

For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), an end-product of gut microbiota from dietary polyphenols, has been found to undergo rapid metabolism and wide tissue distribution .

Pharmacokinetics

Similar compounds like hmpa have been found to undergo rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Similar compounds like apocynin have been found to be effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Action Environment

For instance, the production of newly pathogenic fungal species can be related to changes in the environment as well as global climate change .

属性

IUPAC Name |

N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-12-6-4-5-11(9-12)18-17(20)16-10-14(19)13-7-2-3-8-15(13)22-16/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSSUYIEIKLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326140 |

Source

|

| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

306287-57-0 |

Source

|

| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2906043.png)

![[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride](/img/structure/B2906045.png)

![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2906051.png)

![N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2906055.png)

![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)

![Diethyl spiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2906063.png)